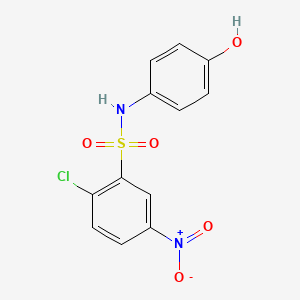![molecular formula C20H17N3O4S2 B5210753 N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B5210753.png)
N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide, commonly known as TH-302, is a hypoxia-activated prodrug that has gained significant attention in the field of cancer research. This compound is unique in that it selectively targets hypoxic regions within tumors, making it a promising candidate for cancer treatment.
Mechanism of Action
TH-302 is a prodrug that is activated under hypoxic conditions, which are commonly found in the microenvironment of solid tumors. Once activated, TH-302 releases a cytotoxic agent that selectively targets hypoxic cells within the tumor. This mechanism of action makes TH-302 an attractive candidate for cancer treatment, as it reduces the risk of off-target effects and minimizes damage to healthy tissue.
Biochemical and Physiological Effects:
TH-302 has been shown to induce apoptosis (programmed cell death) in hypoxic tumor cells, leading to a reduction in tumor size. In addition, TH-302 has been found to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. These biochemical and physiological effects make TH-302 a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the advantages of TH-302 is its selective targeting of hypoxic regions within tumors, which enhances the efficacy of chemotherapy and radiation therapy. However, one limitation of TH-302 is its dependence on hypoxic conditions for activation, which may vary between tumors and individuals. In addition, the use of TH-302 in combination therapy may require careful dosing and scheduling to avoid adverse effects.
Future Directions
There are several future directions for the development of TH-302 as a cancer treatment. One direction is the optimization of dosing and scheduling in combination therapy to maximize efficacy and minimize adverse effects. Another direction is the investigation of TH-302 in combination with immunotherapy, which has shown promising results in the treatment of certain types of cancer. Finally, the development of new hypoxia-activated prodrugs with improved pharmacokinetic properties may further enhance the efficacy of cancer treatment.
Synthesis Methods
The synthesis of TH-302 involves several steps, including the reaction of 4-aminobenzenesulfonyl chloride with 2-thiophenecarboxylic acid, followed by the reaction of the resulting product with N-(2-bromoethyl)benzamide. The final step involves the deprotection of the amino group to yield TH-302. This synthesis method has been optimized to produce high yields of pure TH-302.
Scientific Research Applications
TH-302 has been extensively studied in preclinical and clinical trials for its potential use in cancer treatment. Its selective targeting of hypoxic regions within tumors has been shown to enhance the efficacy of chemotherapy and radiation therapy. In addition, TH-302 has been found to have synergistic effects with other chemotherapy drugs, making it a promising combination therapy.
properties
IUPAC Name |
N-[(E)-3-oxo-3-(4-sulfamoylanilino)-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S2/c21-29(26,27)17-10-8-15(9-11-17)22-20(25)18(13-16-7-4-12-28-16)23-19(24)14-5-2-1-3-6-14/h1-13H,(H,22,25)(H,23,24)(H2,21,26,27)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNWFHVWJHKHDW-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-3-oxo-3-(4-sulfamoylanilino)-1-thiophen-2-ylprop-1-en-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(2,4,5,6,7-pentachloro-1-oxo-1H-inden-3-yl)amino]phenyl}acetamide](/img/structure/B5210689.png)
![3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol](/img/structure/B5210692.png)

![N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5210698.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5210711.png)
![3-[(4-bromo-3-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5210715.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5210717.png)
![2-methoxy-4-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5210721.png)
![1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B5210728.png)
![5-(4-fluorophenyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5210730.png)
![6-{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5210735.png)
![(2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine](/img/structure/B5210743.png)